4-Sulfamoylthiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-sulfamoylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWANYIRACCGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Sulfamoylthiophene 2 Carboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-Sulfamoylthiophene-2-carboxylic Acid
A retrosynthetic analysis of this compound reveals several possible disconnections. The primary strategic disconnections involve the carbon-sulfur bond of the sulfamoyl group and the carbon-carbon bond of the carboxylic acid group.
One plausible retrosynthetic pathway begins with the disconnection of the sulfamoyl group (C-S bond), leading back to a 4-sulfonyl chloride intermediate. This intermediate can be conceptually derived from a 4-amino-thiophene-2-carboxylic acid derivative via a Sandmeyer-type reaction. Further disconnection of the carboxylic acid group (C-C bond) from this amino-substituted thiophene (B33073) could lead to a simpler 4-aminothiophene precursor, which could then be carboxylated.
Alternatively, a different strategy would involve the initial formation of the thiophene-2-carboxylic acid core, followed by the introduction of the sulfamoyl group at the 4-position. This would necessitate a regioselective sulfonation or chlorosulfonation of a suitably protected thiophene-2-carboxylic acid, followed by amination. The challenge in this approach lies in controlling the regioselectivity of the electrophilic substitution on the thiophene ring, which is influenced by the directing effects of the existing carboxyl group.
A third approach could involve a convergent synthesis, where two thiophene precursors, one bearing the carboxylic acid (or a precursor) and the other bearing the sulfamoyl group (or a precursor), are coupled. However, this is generally a less common strategy for this type of substitution pattern.
These retrosynthetic pathways provide a logical framework for devising the forward synthetic routes discussed in the following sections.
Classical Synthetic Routes and Mechanistic Considerations
Classical synthetic approaches to this compound typically involve multi-step sequences starting from readily available thiophene derivatives.
Precursor Synthesis and Derivatization
A key precursor for the synthesis of this compound is 4-aminothiophene-2-carboxylic acid or its corresponding esters. The synthesis of these precursors can be achieved through various methods, including the Gewald reaction, which allows for the construction of the substituted thiophene ring from appropriate starting materials.
Once the 4-aminothiophene-2-carboxylic acid precursor is obtained, it can be derivatized in a sequence of reactions to introduce the sulfamoyl group. A common and well-established method involves the diazotization of the amino group, followed by a sulfonyl chloride formation.
Table 1: Key Precursors and Intermediates
| Precursor/Intermediate | Structure | Role in Synthesis |
| 4-Aminothiophene-2-carboxylic acid | Starting material for the introduction of the sulfamoyl group. | |
| 4-Diazoniumthiophene-2-carboxylic acid salt | Reactive intermediate formed from the diazotization of the amino group. | |
| 4-Chlorosulfonylthiophene-2-carboxylic acid | Key intermediate for the formation of the sulfonamide. |
Key Reaction Steps and Yield Optimization in this compound Production
The classical synthesis of this compound from 4-aminothiophene-2-carboxylic acid involves the following key steps:
Diazotization: The amino group of 4-aminothiophene-2-carboxylic acid is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The reaction is typically quantitative.
Sulfonyl Chloride Formation: The resulting diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group at the 4-position of the thiophene ring. Optimization of this step involves careful control of temperature and the concentration of the catalyst to maximize the yield and minimize side reactions.
Amination: The 4-chlorosulfonylthiophene-2-carboxylic acid intermediate is then reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide. This nucleophilic substitution reaction is typically carried out in a suitable solvent, and the yield can be optimized by controlling the reaction temperature and the stoichiometry of the amine.
Hydrolysis (if starting from an ester): If the starting material is an ester of 4-aminothiophene-2-carboxylic acid, a final hydrolysis step is required to obtain the free carboxylic acid. This is typically achieved by treatment with an aqueous base followed by acidification.
Table 2: Typical Reaction Conditions and Yields for Classical Synthesis
| Reaction Step | Reagents and Conditions | Typical Yield (%) |
| Diazotization | NaNO₂, HCl, H₂O, 0-5 °C | >95 |
| Sulfonyl Chloride Formation | SO₂, CuCl, HCl | 60-75 |
| Amination | NH₃ (aq. or gas), organic solvent | 70-85 |
| Ester Hydrolysis | NaOH (aq.), then HCl (aq.) | >90 |
Evaluation of Reagent Selectivity and Efficiency
The selectivity of the reagents used in the classical synthesis is crucial for the successful production of this compound. The diazotization and subsequent Sandmeyer-type reaction are highly regioselective, ensuring that the sulfonyl chloride group is introduced specifically at the position of the original amino group.
The efficiency of each step is dependent on the reaction conditions. For instance, the stability of the diazonium salt is temperature-dependent, and maintaining a low temperature is essential to prevent its decomposition. The yield of the sulfonyl chloride formation can be influenced by the purity of the reagents and the efficiency of the catalyst. The amination step is generally high-yielding, but the choice of solvent and reaction temperature can affect the rate of reaction and the formation of byproducts.
Modern Synthetic Approaches and Advanced Methodologies
Modern synthetic chemistry offers alternative and potentially more efficient routes to this compound, often employing catalytic methods.
Catalytic Transformations in the Synthesis of this compound
One of the key areas of modern synthetic methodology is the use of transition metal catalysis for the direct functionalization of C-H bonds. In the context of synthesizing this compound, catalytic methods could be envisioned for the introduction of the carboxylic acid group.
For example, a pre-functionalized thiophene bearing a sulfamoyl group at the 4-position could undergo a palladium-catalyzed C-H carboxylation at the 2-position. This approach would offer a more atom-economical route compared to classical methods that often involve multiple steps of functional group interconversion.
Table 3: Potential Catalytic Carboxylation Approach
| Substrate | Catalyst System | Carboxylating Agent | Potential Advantages |
| 4-Sulfamoylthiophene | Pd(OAc)₂, Ligand | CO, Oxidant | Fewer synthetic steps, higher atom economy. |
While the direct catalytic synthesis of this compound is still an area of active research, the principles of modern catalytic transformations offer a promising direction for the development of more sustainable and efficient synthetic routes to this important compound. The selectivity of such catalytic reactions would be a key challenge to overcome, as the thiophene ring has multiple C-H bonds that could potentially be functionalized. The choice of catalyst, ligand, and reaction conditions would be critical in achieving the desired regioselectivity.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. primescholars.comjddhs.com Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency. jddhs.com
Atom Economy: This metric evaluates how efficiently reactants are converted into the final desired product. primescholars.comwikipedia.org An ideal reaction incorporates all atoms from the starting materials into the product, achieving 100% atom economy. primescholars.com Reactions with poor atom economy are common in pharmaceutical synthesis, where complex structures often necessitate the use of reagents that result in substantial byproducts. wikipedia.org For the synthesis of this compound, a hypothetical route starting from 4-chlorosulfonylthiophene-2-carboxylic acid and ammonia would demonstrate high atom economy, with hydrochloric acid being the only byproduct.
| Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| 4-chlorosulfonylthiophene-2-carboxylic acid + Ammonia (NH₃) | This compound | Hydrochloric Acid (HCl) | 84.5% |
This table presents a theoretical calculation for a plausible synthetic step.
Solvent-Free and Alternative Solvent Systems: A significant portion of waste in the chemical industry comes from traditional organic solvents, which can be toxic and volatile. jddhs.com Green approaches favor solvent-free reactions or the use of safer solvents like water or supercritical fluids. Microwave-assisted synthesis under solvent-free conditions has been successfully employed for preparing various 2-amino-thiophene-3-carboxylic derivatives, suggesting its potential applicability for related thiophene compounds. researchgate.net Such methods can dramatically reduce reaction times and waste generation. researchgate.net
Continuous Flow Chemistry Techniques for Scalable Synthesis
Continuous flow chemistry is an emerging technology in organic synthesis, offering significant advantages over traditional batch processing. nih.gov This approach, which involves pumping reagents through microreactors or tubes, provides superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability. nih.govresearchgate.net
Photochemical and Electrochemical Synthesis Strategies
Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. In the context of thiophene chemistry, photochemical methods have been explored to study the reactivity of derivatives like thiophene-S-oxides and to synthesize complex polycyclic structures such as thiahelicenes from styrylthiophenes. mdpi.orgacs.org While a powerful tool for specific transformations, direct photochemical synthesis is not a commonly reported strategy for the straightforward construction of functionalized monomers like this compound.
Electrochemical Synthesis: Organic electrosynthesis uses electric current to drive chemical reactions, replacing conventional and often hazardous redox reagents. researchgate.net This technique aligns with green chemistry principles by minimizing waste and operating under mild conditions. acs.org Electrochemical methods have been developed for various sulfonylation reactions, including the synthesis of β-amidovinyl sulfones and γ-sulfonylated phthalides from sodium sulfinates or sulfonyl hydrazides. acs.orgrsc.org
Notably, catalyst-free electrochemical sulfonylation of organoboronic acids provides an efficient route to aryl and heteroaryl sulfones. organic-chemistry.org This suggests a potential pathway where a thiophene boronic acid precursor could be electrochemically coupled with a sulfamoyl source. Electrosynthesis offers a promising, environmentally benign alternative for constructing the C-S bond in sulfonyl-containing compounds. acs.orgorganic-chemistry.org
| Feature | Conventional Redox Synthesis | Electrochemical Synthesis |
| Redox Agent | Stoichiometric chemical oxidants/reductants | Electric current (electrons) |
| Byproducts | Spent redox agents | Often minimal or none |
| Conditions | Often harsh (high temp/pressure) | Typically mild (room temperature) |
| Catalysts | Often requires metal catalysts | Can be catalyst-free |
| Scalability | Can be challenging | Readily scalable |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is essential for the characterization and application of chemical compounds. The polar and ionizable nature of this compound, containing both a carboxylic acid and a sulfonamide group, dictates the selection of appropriate purification methods.
Crystallization Methods
Crystallization is a primary technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and impurities in a given solvent system. For carboxylic acids, the choice of solvent is critical, as it influences crystal morphology and purity. google.com
Common methods include:
Cooling Crystallization: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Upon cooling, the solubility decreases, leading to the formation of crystals.
Anti-Solvent Crystallization: The compound is dissolved in a solvent in which it is highly soluble. A second solvent (an anti-solvent) in which the compound is poorly soluble is then added, inducing precipitation and crystallization.
Reactive Crystallization: In some cases, a salt form of the carboxylic acid is prepared and then converted back to the free acid by adding an acid like hydrochloric acid, causing the pure acid to crystallize out of the aqueous solution. google.comgoogle.com
The selection of an appropriate solvent or solvent mixture is determined by factors such as the polarity of the compound and the potential for hydrogen bonding.
Chromatographic Separation Technologies
Chromatography is a powerful tool for the purification and analysis of complex mixtures. For polar, ionizable compounds like aromatic carboxylic acids, High-Performance Liquid Chromatography (HPLC) is particularly effective. nih.gov
Key HPLC techniques applicable to the purification of this compound include:
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase. For acidic compounds, retention can be controlled by suppressing ionization through the addition of an acid (e.g., formic acid, phosphoric acid) to the mobile phase. nih.gov
Ion-Pair Chromatography: An ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is added to the mobile phase. tandfonline.comtandfonline.com This reagent forms a neutral ion pair with the charged analyte, increasing its retention on a reversed-phase column and enabling better separation from other components. nih.gov
Mixed-Mode Chromatography: These columns contain stationary phases with both reversed-phase and ion-exchange characteristics. This dual retention mechanism provides unique selectivity for separating compounds that have both hydrophobic and ionic features, making it a robust option for purifying complex aromatic acids. sielc.comhelixchrom.com
The choice of chromatographic conditions, including the column, mobile phase composition, pH, and additives, can be optimized to achieve baseline separation and high purity of the target compound. nih.govsielc.com
Advanced Spectroscopic and Structural Characterization of 4 Sulfamoylthiophene 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For 4-Sulfamoylthiophene-2-carboxylic acid, a complete NMR analysis involves one- and two-dimensional experiments in both liquid and solid states to fully characterize its structure and potential polymorphic forms.
High-resolution ¹H and ¹³C NMR spectra in a suitable deuterated solvent (such as DMSO-d₆) are fundamental for the initial structural verification. The chemical shifts are influenced by the electron-withdrawing nature of both the carboxylic acid and the sulfamoyl groups.
The ¹H NMR spectrum is expected to show signals for the two protons on the thiophene (B33073) ring, the acidic proton of the carboxyl group, and the two protons of the sulfonamide group. The thiophene protons, being part of an aromatic system, would appear in the downfield region (typically 7.0-8.5 ppm). Due to the substitution pattern, they form an AX spin system with observable coupling. The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (often >10 ppm), and its signal would disappear upon D₂O exchange. libretexts.org The two protons of the -NH₂ group of the sulfonamide are also anticipated to produce a broad singlet.
The ¹³C NMR spectrum will display signals for the four carbons of the thiophene ring and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically found in the 160-180 ppm range. libretexts.org The thiophene carbons attached to the sulfur atom (C2 and C5) and those adjacent to them (C3 and C4) will have distinct chemical shifts, which are influenced by the substituents. The carbon bearing the carboxylic acid (C2) and the one bearing the sulfamoyl group (C4) would be significantly affected.
Expected ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.5 - 7.8 | Doublet | ~1.5 |
| H5 | 8.0 - 8.3 | Doublet | ~1.5 |
| -COOH | >12 | Broad Singlet | - |
| -SO₂NH₂ | 7.3 - 7.6 | Broad Singlet | - |
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| C2 (-COOH) | 140 - 145 |
| C3 | 128 - 132 |
| C4 (-SO₂NH₂) | 148 - 152 |
| C5 | 125 - 129 |
| C=O | 162 - 168 |
2D NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the two thiophene ring protons (H3 and H5), confirming their scalar coupling relationship. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). nih.gov It would show correlations between H3 and C3, and between H5 and C5, allowing for the definitive assignment of these carbon resonances. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is invaluable for establishing the connectivity between functional groups and the thiophene ring. Key expected correlations include:
The carboxylic acid proton to C2 and the carbonyl carbon.
H3 to C2, C4, and C5.
H5 to C3, C4, and the carbon of the carboxylic group.
The sulfonamide protons to C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For a relatively rigid molecule like this, NOESY can confirm through-space proximities between the ring protons and protons on the substituent groups.
Solid-state NMR (ssNMR) is a powerful, non-destructive method for characterizing the structure of materials in their solid form. researchgate.neteuropeanpharmaceuticalreview.com It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) would be the primary ssNMR experiment. researchgate.net The appearance of more than one resonance for a single carbon in the molecular structure would indicate the presence of crystallographically non-equivalent molecules in the asymmetric unit of the crystal lattice. europeanpharmaceuticalreview.com Different polymorphs of the compound would yield distinct ¹³C ssNMR spectra due to differences in molecular conformation and intermolecular packing, which alter the local electronic environment of the carbon nuclei. researchgate.netdur.ac.uk This technique can therefore be used to identify, differentiate, and quantify different polymorphic forms in a bulk sample. europeanpharmaceuticalreview.com
Vibrational Spectroscopy Analysis
FTIR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by absorptions from the carboxylic acid and sulfonamide moieties.
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. libretexts.org
N-H Stretch: The sulfonamide group should exhibit two distinct bands around 3350 and 3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.
C-H Stretch: A weak absorption around 3100 cm⁻¹ is attributable to the C-H stretching of the thiophene ring.
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the hydrogen-bonded carboxylic acid. libretexts.org
S=O Stretches: The sulfamoyl group will show two strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring are expected in the 1600-1300 cm⁻¹ and 900-600 cm⁻¹ regions, respectively. jchps.comiosrjournals.org
Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to strong IR absorptions, changes in polarizability during a vibration lead to strong Raman signals.
Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, the symmetric S=O stretching vibration of the sulfonamide group (around 1160 cm⁻¹) is expected to be strong.
Thiophene Ring Modes: The aromatic ring stretching modes of the thiophene skeleton, often found between 1300 and 1550 cm⁻¹, typically give rise to strong and sharp bands in the Raman spectrum. iosrjournals.org
C-S Vibrations: The C-S stretching modes within the thiophene ring (around 600-710 cm⁻¹) are also readily observed in Raman spectra. iosrjournals.org
Carbonyl Group: The C=O stretching vibration is also observable in Raman spectra, though it is typically less intense than in the corresponding FTIR spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group / Moiety | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |
| C=O stretch (H-bonded) | 1680-1710 (strong) | Medium | |
| Sulfonamide (-SO₂NH₂) | N-H asymm. & symm. stretch | ~3350, ~3250 (medium) | Medium |
| S=O asymm. stretch | ~1350 (strong) | Medium | |
| S=O symm. stretch | ~1160 (strong) | Strong | |
| Thiophene Ring | C-H stretch | ~3100 (weak) | Medium |
| Ring C=C stretches | 1550-1400 (medium) | Strong | |
| Ring C-S stretches | 710-600 (medium) | Strong |
Mass Spectrometric Elucidation
Mass spectrometry serves as a critical analytical tool for the structural confirmation of this compound. Through high-resolution mass spectrometry, the exact mass and elemental composition can be determined with high accuracy, while tandem mass spectrometry provides insights into the molecule's structural connectivity via controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound (molecular formula: C₅H₅NO₄S₂), the theoretical monoisotopic mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value that closely matches this theoretical calculation, confirming the elemental formula.
In negative ion mode ESI-HRMS, the deprotonated molecule [M-H]⁻ would be the primary ion observed. The high mass accuracy of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ | C₅H₆NO₄S₂ | 207.9736 |
| [M-H]⁻ | C₅H₄NO₄S₂ | 205.9587 |
| [M+Na]⁺ | C₅H₅NNaO₄S₂ | 229.9556 |
Fragmentation Pathways and Isotope Pattern Analysis (e.g., tandem MS)
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound. nih.gov By isolating the precursor ion (e.g., [M-H]⁻ at m/z 205.96) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced. The fragmentation patterns of sulfonamides and carboxylic acids are well-documented and provide a basis for interpreting the resulting spectrum. nih.govyoutube.com
Key fragmentation pathways for the [M-H]⁻ ion would likely include:
Loss of CO₂: Decarboxylation of the carboxylic acid group is a common fragmentation pathway, leading to a significant fragment ion.
Loss of SO₂: Cleavage of the sulfamoyl group can result in the loss of sulfur dioxide.
Cleavage of the Sulfonamide Bond: Fragmentation can occur at the C-S or S-N bond of the sulfonamide moiety.
The presence of two sulfur atoms in the molecule results in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope (4.21%) means that the A+2 peak (the peak at two mass units higher than the monoisotopic peak) will be more intense than expected for a compound containing only carbon, hydrogen, oxygen, and nitrogen, serving as a diagnostic feature in the mass spectrum. nih.gov
Table 2: Plausible Tandem MS Fragmentation of this compound ([M-H]⁻ Precursor)
| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Formula |
| 161.9678 | CO₂ | C₄H₄NO₂S₂⁻ |
| 141.9991 | SO₂ | C₅H₄NO₂S⁻ |
| 126.9753 | SO₂NH | C₅H₃O₂S⁻ |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, angles, and the nature of intermolecular interactions that dictate the crystal's supramolecular architecture.
Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles
Single-crystal X-ray diffraction analysis would yield precise atomic coordinates, from which intramolecular geometry can be determined. The bond lengths and angles within the thiophene ring, the carboxylic acid group, and the sulfamoyl group are expected to conform to values observed in related structures. For instance, the C-S bond lengths in the thiophene ring are typically found in the range of 1.70-1.73 Å. researchgate.net The geometry around the sulfur atom of the sulfamoyl group is expected to be tetrahedral.
Table 3: Representative Bond Lengths and Angles for this compound (Based on Analogous Structures)
| Parameter | Bond/Angle | Expected Value |
| Bond Lengths (Å) | ||
| C-S (thiophene) | 1.70 - 1.73 | |
| C=O (carboxyl) | ~1.22 | |
| C-O (carboxyl) | ~1.31 | |
| S-N (sulfamoyl) | ~1.63 | |
| S=O (sulfamoyl) | ~1.43 | |
| Bond Angles (°) | ||
| C-S-C (thiophene) | ~91 | |
| O-S-O (sulfamoyl) | ~120 | |
| O-C=O (carboxyl) | ~123 |
Torsion angles of significance include the rotation around the C2-C(carboxyl) bond and the C4-S(sulfamoyl) bond, which define the orientation of the substituent groups relative to the thiophene ring.
Crystal Packing, Intermolecular Interactions (Hydrogen Bonding, π-Stacking), and Supramolecular Architectures
The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. The molecule possesses potent hydrogen bond donors (the carboxylic acid -OH and the sulfonamide -NH₂) and acceptors (the carbonyl oxygen and the sulfonyl oxygens). nih.gov
Conformational Analysis in the Crystalline State
In the crystalline state, the molecule will adopt a specific, low-energy conformation. The thiophene ring itself is inherently planar. The primary conformational variables are the orientations of the carboxylic acid and sulfamoyl substituents. The torsion angle between the plane of the thiophene ring and the carboxylic acid group is often small, indicating a nearly coplanar arrangement that may be stabilized by intramolecular interactions or crystal packing forces. researchgate.net Similarly, the conformation of the sulfamoyl group relative to the ring will be fixed. The specific conformation observed in the crystal is a result of the balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions, particularly the strong hydrogen bonds that define the crystal packing. sfasu.edu
Theoretical and Computational Studies of 4 Sulfamoylthiophene 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. These methods provide insights into geometry, stability, and electronic distribution. However, no specific data from these types of calculations for 4-Sulfamoylthiophene-2-carboxylic acid could be located.
Density Functional Theory (DFT) for Geometry Optimization, Energy, and Dipole Moments
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms (geometry optimization), the total electronic energy, and the measure of charge separation (dipole moment) of a molecule. Such calculations would provide the most stable structure of this compound and offer insights into its polarity. At present, no published studies contain these specific DFT-calculated parameters.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide highly accurate determinations of electronic structure. Research applying these high-level calculations to this compound has not been identified.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Indices
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. Reactivity indices derived from these energies, such as electronegativity, hardness, and softness, further quantify the molecule's reactive nature. A specific FMO analysis for this compound is not available in the current body of scientific literature.
Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis
Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. This allows for the exploration of the different shapes (conformations) a molecule can adopt and how its structure is influenced by its environment.
Exploration of Conformational Space in Various Environments (Gas Phase, Solution)
MD simulations can map the potential energy surface of a molecule, revealing its preferred conformations in different environments, such as in isolation (gas phase) or in the presence of a solvent. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. No studies detailing the conformational space of this compound in any environment have been published.
Investigation of Tautomerism and Rotational Isomerism of this compound
Many molecules can exist as tautomers (isomers that readily interconvert through the migration of a proton) or rotational isomers (conformers that differ by rotation around a single bond). Computational studies are essential for determining the relative stabilities of these different forms. There is currently no research available that specifically investigates the potential tautomers or rotational isomers of this compound.
Computational Prediction of Spectroscopic Parameters
Predictive computational spectroscopy is a cornerstone of modern chemical analysis, allowing for the theoretical determination of spectroscopic data that can aid in the identification and characterization of molecules.
Theoretical NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating molecular structure. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), could predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for this compound. Such a study would involve optimizing the molecule's geometry and then performing NMR calculations on the optimized structure. The resulting data, once appropriately scaled, could be compared with experimental spectra to confirm the molecular structure and assign spectral peaks.
Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (on C3) | |
| H (on C5) | |
| H (in COOH) | |
| H (in SO2NH2) | |
| C2 (COOH) | |
| C3 | |
| C4 (C-S) | |
| C5 | |
| C=O (in COOH) | |
| Note: This table is for illustrative purposes only and awaits population with data from future computational studies. |
Simulated Vibrational (IR and Raman) Spectra
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| Carboxylic Acid | O-H stretch | |
| C=O stretch | ||
| Sulfonamide | N-H symmetric stretch | |
| N-H asymmetric stretch | ||
| S=O symmetric stretch | ||
| S=O asymmetric stretch | ||
| Thiophene (B33073) Ring | C-H stretch | |
| Ring breathing | ||
| Note: This table is for illustrative purposes only and awaits population with data from future computational studies. |
Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry is uniquely capable of mapping out the energetic landscapes of chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally.
Computational Modeling of Key Synthetic Transformations Involving this compound
The synthesis of this compound likely involves several key transformations, such as the sulfonation of a thiophene precursor and the subsequent conversion to a sulfonamide, as well as the introduction of the carboxylic acid group. Computational modeling could be employed to investigate the mechanisms of these reactions. By locating the transition state structures and calculating the activation energies for each step, researchers can gain a deeper understanding of the reaction pathways and identify potential intermediates. This knowledge can be invaluable for optimizing reaction conditions and improving synthetic yields.
Kinetic and Thermodynamic Aspects of Reactions Investigated by Computational Methods
Beyond elucidating the reaction pathway, computational methods can provide quantitative data on the kinetics and thermodynamics of the reactions involving this compound. By calculating the Gibbs free energies of reactants, transition states, and products, it is possible to determine the reaction's spontaneity and the theoretical rate constants. This information can help in predicting the feasibility of a reaction under different conditions and in understanding the factors that control the reaction's outcome.
Derivatization and Chemical Functionalization of 4 Sulfamoylthiophene 2 Carboxylic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, anhydride formation, decarboxylation, and reduction. These reactions allow for the introduction of diverse functionalities, which can significantly alter the molecule's polarity, steric profile, and hydrogen bonding capabilities.
Esterification, Amidation, and Anhydride Formation Reactions
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton and increase lipophilicity. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is reversible and often requires a large excess of the alcohol or removal of water to drive the equilibrium toward the product. For substituted thiophene-2-carboxylic acids, esterification can also be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For instance, a thiophene-2-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then readily reacts with an alcohol, like 3-butyn-1-ol, in the presence of a base such as triethylamine to yield the desired ester google.com.
Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group, as direct reaction with an amine is generally unfavorable due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. A common laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid first adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which acts as a good leaving group. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond khanacademy.org. Boric acid has also been employed as an effective catalyst for the direct amidation of carboxylic acids with amines orgsyn.org.
Anhydride Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. This is typically achieved by heating the carboxylic acid, although this method is generally practical only for simple, low-molecular-weight acids like acetic acid openstax.org. For more complex molecules, anhydrides are often prepared by reacting a carboxylate salt with a more reactive acyl derivative, such as an acyl chloride.
Decarboxylation Pathways and Products
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation that replaces the acid functionality with a hydrogen atom. The ease of decarboxylation of heteroaromatic carboxylic acids is influenced by the stability of the carbanionic intermediate formed upon proton loss. In comparison to its furan-2-carboxylic acid and pyrrole-2-carboxylic acid counterparts, thiophene-2-carboxylic acid is notably more resistant to decarboxylation under similar conditions youtube.com. This stability is attributed to the higher aromaticity of the thiophene (B33073) ring, which makes the formation of the required intermediate less favorable.
However, decarboxylation of substituted thiophene-2-carboxylic acids can be achieved under specific conditions. For example, a synthetic route to prepare 2-thiophenecarboxylic acid involves the saponification of 2-(2-thiophene) diethyl malonate, followed by acidification and heating under reflux to induce decarboxylation google.com. In another instance, the decarboxylation of 3-chloro-4-ethoxycarbonyl-5-methylthiophene-2-carboxylic acid is a key step in the synthesis of 4-chloro-3-ethoxycarbonyl-2-methylthiophene researchgate.net.
Reduction of the Carboxylic Acid Group
The carboxylic acid group can be reduced to a primary alcohol, providing a hydroxymethyl substituent on the thiophene ring. This transformation requires strong reducing agents, as the carboxyl group is relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reagent commonly used for this purpose, readily converting carboxylic acids to 1° alcohols libretexts.org. It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to effect this reduction libretexts.org.
An alternative and often preferred method involves the use of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (BH₃-THF). Borane reacts more rapidly with carboxylic acids than with many other functional groups, allowing for selective reductions in multifunctional molecules openstax.orgcommonorganicchemistry.com. The reaction proceeds quickly at room temperature and is considered safer than using LiAlH₄ openstax.org. The initial product of the reduction is an aldehyde, but it is immediately reduced further to the alcohol and cannot be isolated libretexts.org.
Transformations of the Sulfamoyl Group
N-Alkylation and Acylation of the Sulfonamide Nitrogen
N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated to form N-substituted derivatives. This reaction typically involves deprotonation of the sulfonamide with a suitable base, followed by reaction with an alkylating agent. For example, 5-bromothiophene-2-sulfonamide, a compound structurally related to the thiophene sulfonamide core of the target molecule, can be N-alkylated by treatment with lithium hydride (LiH) in dimethylformamide (DMF), followed by the addition of an alkyl bromide nih.gov. This method has been used to synthesize various N-alkyl derivatives, such as 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide nih.gov.
Another approach is the "borrowing hydrogen" method, which utilizes alcohols as alkylating agents in the presence of a catalyst. A manganese(I) pincer complex has been shown to effectively catalyze the N-alkylation of various sulfonamides, including thiophene-2-sulfonamide, with benzylic and primary aliphatic alcohols acs.orgorganic-chemistry.org.
| Starting Sulfonamide | Alkylating Agent | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-bromothiophene-2-sulfonamide | Bromoethane | LiH, DMF, rt, 3h | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% | nih.gov |
| 5-bromothiophene-2-sulfonamide | 1-Bromopropane | LiH, DMF, rt, 3h | 5-bromo-N-propylthiophene-2-sulfonamide | 78% | nih.gov |
| Thiophene-2-sulfonamide | Benzyl alcohol | Mn(I) catalyst, K₂CO₃, Xylenes | N-benzylthiophene-2-sulfonamide | 73% | acs.org |
N-Acylation: The sulfonamide nitrogen can also be acylated to produce N-acylsulfonamides, a functional group of significant interest as a bioisostere for carboxylic acids nih.gov. The most common methods involve reacting the sulfonamide with an acid anhydride or an acid chloride, often in the presence of a base nih.govsemanticscholar.org. For instance, N-acylation of sulfonamides can be achieved using carboxylic acid anhydrides with catalytic amounts of sulfuric acid or various Lewis acids nih.gov. Another efficient method utilizes N-acylbenzotriazoles as acylating agents in the presence of sodium hydride (NaH), which produces N-acylsulfonamides in high yields semanticscholar.orgresearchgate.net.
| Acylating Agent | Reagents/Conditions | Key Features | Reference |
|---|---|---|---|
| Acid Anhydrides | Catalytic H₂SO₄ or Lewis Acids (e.g., ZnCl₂) | Efficient for various aryl and alkyl sulfonamides. | nih.gov |
| Acid Chlorides / Anhydrides | P₂O₅/SiO₂, CH₂Cl₂ or solvent-free | Heterogeneous catalyst that can be recovered and reused. | researchgate.net |
| N-Acylbenzotriazoles | NaH, THF, reflux | High yields (76-100%); useful for acyl groups where corresponding acid chlorides are unstable. | semanticscholar.orgresearchgate.net |
Derivatives Involving the Sulfonyl Moiety (e.g., replacement, modification)
Modifications directly involving the sulfonyl group (-SO₂-) are less common than reactions at the sulfonamide nitrogen but represent a potential avenue for further derivatization. The sulfur atom of the thiophene ring is part of a stable aromatic system, and cleavage of the C-S bond of the sulfonyl group would require harsh reaction conditions.
Theoretically, the sulfamoyl group could be hydrolyzed to a sulfonic acid, or converted to a sulfonyl chloride. A sulfonyl chloride derivative would be a valuable intermediate, capable of reacting with a wide range of nucleophiles (e.g., amines, alcohols, organometallic reagents) to generate a diverse library of compounds. However, the synthesis of such derivatives from an existing sulfamoyl group on a thiophene ring is not well-documented in the reviewed literature, and such transformations would need to be developed. The primary synthetic routes typically build the substituted sulfonamide group onto the thiophene ring rather than modifying an existing sulfonyl moiety.
Metal-Catalyzed Cross-Coupling Reactions on the Thiophene Ring (e.g., Suzuki, Sonogashira)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. For 4-sulfamoylthiophene-2-carboxylic acid, these reactions typically require a halogenated precursor, such as 5-bromo-4-sulfamoylthiophene-2-carboxylic acid.
The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide. nih.gov This reaction is catalyzed by a palladium complex and requires a base. mdpi.com The 5-bromo derivative of this compound would be a suitable substrate for coupling with various aryl or heteroaryl boronic acids to generate 5-aryl derivatives. It is worth noting that the presence of a free carboxylic acid can sometimes interfere with Suzuki couplings by coordinating to the palladium catalyst, potentially requiring protection of the acid group or careful optimization of reaction conditions. reddit.com
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org It is typically catalyzed by palladium and copper co-catalysts. nih.govrsc.org Coupling of 5-bromo-4-sulfamoylthiophene-2-carboxylic acid with various terminal alkynes would provide access to a range of 5-alkynyl derivatives, which are valuable intermediates for further transformations.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Expected Product Structure |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-phenyl-4-sulfamoylthiophene-2-carboxylic acid |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 5-(phenylethynyl)-4-sulfamoylthiophene-2-carboxylic acid |
Heterocyclic Ring Annulation and Fusion Strategies Involving the this compound Core
Heterocyclic ring annulation involves the construction of a new ring fused to an existing one. For the this compound core, several strategies can be envisioned. One approach involves reactions that utilize the existing carboxylic acid functionality in conjunction with a neighboring C-H bond or a substituent. Iridium-catalyzed annulation reactions between thiophenes and carboxylic acids have been reported to form thiophene-fused frameworks. nih.gov
A common strategy involves introducing functional groups at adjacent positions on the thiophene ring that can then be cyclized. For example, functionalization at the C3 position of a this compound derivative could provide a substrate for ring closure. If a 3-amino derivative were synthesized, it could undergo condensation with a β-ketoester (e.g., in a Gould-Jacobs reaction) to form a fused thieno[3,4-b]pyridine ring system.
Alternatively, if functional groups are introduced at the C5 and C4 positions, they can be used to construct a fused ring. For example, a 5-amino-4-sulfamoylthiophene-2-carboxylic acid derivative could potentially undergo intramolecular cyclization or reaction with a suitable dielectrophile to form a new heterocyclic ring fused across the C4 and C5 positions.
Stereoselective Synthesis of Chiral Derivatives (if applicable for future research)
The parent molecule, this compound, is achiral. The creation of chiral derivatives would necessitate the introduction of a stereocenter, either in a substituent attached to the thiophene ring or on the ring itself.
For future research, several avenues could be explored:
Introduction of Chiral Side Chains: Metal-catalyzed cross-coupling reactions (Section 5.4) could be employed to attach pre-existing chiral side chains. For example, a Suzuki coupling with a chiral boronic acid or a Sonogashira coupling with a chiral alkyne would yield chiral derivatives.
Asymmetric Transformation of a Substituent: A prochiral functional group could be introduced onto the ring and then transformed stereoselectively. For instance, if a ketone were introduced at the C5 position (via a Friedel-Crafts acylation on a less deactivated precursor), its asymmetric reduction using chiral catalysts or reagents (e.g., Corey-Bakshi-Shibata reduction) would generate a chiral secondary alcohol.
Dearomatization Reactions: Certain annulation reactions can lead to dearomatization of the thiophene ring, creating sp³-hybridized carbons that can be stereocenters. Iridium-catalyzed dearomatization reactions of some thiophenes with α,β-unsaturated carboxylic acids have been shown to produce spirocyclic products, which can be chiral. nih.gov Exploring similar reactivity with the this compound core could lead to novel chiral scaffolds.
These strategies remain speculative for this specific molecule but are based on established principles in asymmetric synthesis and thiophene chemistry, highlighting potential directions for future investigations.
Research Applications of 4 Sulfamoylthiophene 2 Carboxylic Acid and Its Derivatives Non Clinical
Role in Materials Science and Polymer Chemistry
Thiophene (B33073) derivatives are essential building blocks for a variety of functional organic materials due to their electronic properties and stability.
Monomeric Building Block for Functional Polymers and Copolymers
Thiophene-containing polymers, particularly polythiophenes, are a major class of conducting polymers. The functionalization of the thiophene monomer is a key strategy for tuning the properties of the resulting polymer. For instance, copolymers of 3-hexylthiophene (B156222) and thiophene-3-acetic acid have been prepared, demonstrating that the inclusion of carboxylic acid groups can modify thermal stability, rigidity, and solubility. researchgate.net Similarly, polythiophenes with alkylsulfonic acid groups in the side chain have been synthesized, and their electrical conductivity was found to increase significantly upon conversion of the ester to the free sulfonic acid. rsc.org
While there is no specific literature detailing the polymerization of 4-Sulfamoylthiophene-2-carboxylic acid, its structure suggests it could serve as a functional monomer. The carboxylic acid group provides a handle for condensation polymerization, and the sulfamoyl group would be expected to impart specific properties, such as altered solubility and electronic characteristics, to the polymer backbone.
Application in Organic Semiconductors and Conductive Materials
Thiophene-based molecules are pillars of organic semiconductor research, valued for their excellent charge transport properties and environmental stability. cmu.edu Oligothiophenes functionalized with carboxylic acids have been studied for their self-assembly into well-ordered two-dimensional crystals, which is a critical aspect for performance in electronic devices. beilstein-journals.org The introduction of functional groups can modulate the electronic bandgap and conductivity. For example, polythiophenes functionalized with ionic alkyl carboxylate groups have been shown to act as effective multifunctional binders for silicon and graphite (B72142) anodes in Li-ion batteries, enhancing performance by maintaining conductivity and improving interaction with the electrode surface. canada.ca
Although direct studies on the semiconductive or conductive properties of this compound are not available, the presence of the electron-withdrawing sulfamoyl group would likely lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to unsubstituted thiophene-2-carboxylic acid. This modification could be useful for tuning the electronic properties in materials designed for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Components in Self-Assembled Systems and Nanostructures
Self-assembly is a powerful tool for creating ordered nanostructures from molecular components. Thiophene-based molecules are known to form various self-assembled structures, driven by π-π stacking and other non-covalent interactions. researchgate.netnih.gov The carboxylic acid group is particularly effective at directing self-assembly through the formation of robust hydrogen-bonded dimers. beilstein-journals.org This has been observed in carboxylic acid-functionalized oligothiophenes at liquid/solid interfaces. beilstein-journals.org
Furthermore, carboxylic acids can mediate the formation of organic nanorods in the presence of nanoparticles. nih.gov Given that this compound possesses both a thiophene ring capable of π-stacking and a carboxylic acid group for hydrogen bonding, it is a candidate for forming well-defined supramolecular structures and nanostructured materials. The sulfonamide group could also participate in hydrogen bonding, potentially leading to more complex and hierarchical self-assembled architectures.
Contributions to Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The field of coordination chemistry leverages organic molecules (ligands) that can bind to metal ions, forming coordination complexes and extended structures like Metal-Organic Frameworks (MOFs).
Ligand Properties and Chelation Modes with Metal Ions
For this compound, the primary coordination site would still be the carboxylate group. However, the electronic properties of the thiophene ring are modified by the sulfamoyl group, which could subtly influence the strength of the metal-ligand bond. The nitrogen and oxygen atoms of the sulfamoyl group could also potentially act as secondary binding sites, allowing for more complex chelation modes or bridging interactions in polynuclear complexes, though no such structures have been reported.
Construction of Metal-Organic Frameworks and Supramolecular Assemblies
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are among the most common functional groups used for the organic linkers in MOF synthesis. rsc.org Thiophene-based dicarboxylic acids have been successfully used to construct MOFs. For example, thiophene-2,5-dicarboxylic acid has been used with nickel salts and o-phenanthroline to create a MOF that functions as a fluorescent probe. google.com MOFs containing thiol- or thioether-based carboxylic acid ligands are also an active area of research. rsc.org
There are no specific reports on the use of this compound as a linker in MOF synthesis. However, its structure is suitable for this purpose. The carboxylic acid would serve as the primary linking group to the metal centers. The sulfamoyl group could decorate the pores of the resulting framework, potentially offering sites for selective guest binding or post-synthetic modification. The construction of three Co(II) MOFs based on a different substituted thiophene carboxylic acid ligand has been shown to yield materials with semiconductive properties, highlighting the potential for creating functional materials from such building blocks. researchgate.net
Exploration of Gas Adsorption and Catalytic Properties of MOFs Derived from this compound
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the pore size, shape, and functionality of the resulting MOF, which in turn dictates its properties for applications such as gas adsorption and catalysis.
Theoretically, this compound could serve as a multitopic organic linker in the synthesis of novel MOFs. The carboxylic acid group would coordinate with metal centers, while the sulfamoyl group (-SO₂NH₂) could offer additional functionality within the pores. The presence of both sulfur and nitrogen heteroatoms, along with the potential for hydrogen bonding from the sulfamoyl group, could create specific interaction sites for gas molecules.
Hypothetical Gas Adsorption Properties: The sulfamoyl group, with its polar nature, could potentially enhance the selective adsorption of polar gases like carbon dioxide (CO₂) or sulfur dioxide (SO₂). The hydrogen bond donor and acceptor sites on the sulfamoyl moiety could lead to stronger interactions with these guest molecules compared to non-polar gases like methane (B114726) (CH₄) or nitrogen (N₂). Research on other functionalized MOFs has demonstrated that the incorporation of polar functional groups can significantly improve gas separation performance.
Hypothetical Catalytic Properties: MOFs derived from this linker could exhibit catalytic activity. The sulfamoyl group could act as a Brønsted acid site, potentially catalyzing acid-catalyzed reactions. Furthermore, if the metal nodes of the MOF are catalytically active, the thiophene-based linker could electronically influence the metal centers, thereby tuning their catalytic performance.
Data on Analogous Systems:
| Linker Functional Group | Target Gas | Adsorption Capacity (Example) | Reference Compound |
| Amine (-NH₂) | CO₂ | High | MOF-74 |
| Sulfonate (-SO₃H) | H₂O | High | UiO-66-SO₃H |
| Hydroxyl (-OH) | CO₂ | Moderate | MIL-53(Al)-OH |
This table presents data for MOFs with functional groups analogous to the sulfamoyl group to illustrate potential properties.
Advanced Catalysis and Reaction Promoters
The structure of this compound contains two acidic protons: one on the carboxylic acid group and another on the sulfamoyl group. The carboxylic acid proton is typically more acidic. This dual acidity suggests potential as a Brønsted acid catalyst. In its deprotonated carboxylate form, the molecule could also potentially coordinate to metal ions, and the resulting complex could act as a Lewis acid catalyst.
No specific studies demonstrating the use of this compound as a Brønsted or Lewis acid catalyst in organic transformations have been identified. However, related sulfonic acids and carboxylic acids are widely used as catalysts in reactions such as esterifications, alkylations, and condensations.
This compound could theoretically serve as a precursor for the synthesis of heterogeneous catalysts. For instance, it could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The acidic functional groups would then be available to catalyze reactions in a heterogeneous system, allowing for easy separation and recycling of the catalyst. Another approach could involve the pyrolysis of a metal salt of this carboxylic acid to generate supported metal sulfide (B99878) catalysts, which are active in hydrodesulfurization processes.
Without experimental data, any discussion on the mechanistic role of this compound in catalysis remains speculative. In a hypothetical Brønsted acid-catalyzed reaction, the compound would donate a proton to a substrate, activating it for subsequent reaction. The thiophene ring could play a role in stabilizing reaction intermediates through resonance. The sulfamoyl group's specific contribution would depend on its acidity and steric profile in the context of a particular reaction.
Analytical Chemistry Applications
In analytical chemistry, reagents are often used to derivatize analytes to improve their chromatographic behavior or detectability. The carboxylic acid group of this compound could be activated and reacted with amine or alcohol functional groups on analyte molecules. This would introduce the sulfamoylthiophene moiety onto the analyte.
The presence of the aromatic thiophene ring would impart UV absorbance, making the derivatives detectable by UV-Vis detectors in liquid chromatography. The polar sulfamoyl group could alter the polarity of the analyte, potentially improving its separation from other components in a sample matrix.
While numerous derivatization reagents for amines and alcohols exist, there is no published literature specifically reporting the use of this compound for this purpose.
Components in pH-Responsive Sensors and Molecular Probes
The inherent chemical properties of this compound, specifically the acidic sulfonamide proton and the carboxylic acid group, make it and its derivatives intriguing candidates for the development of pH-responsive sensors and molecular probes. The sulfonamide group is known to impart pH-sensitivity to polymers, leading to changes in solubility or conformation in response to varying pH levels. This principle can be harnessed to design sensors where a change in pH triggers a detectable signal.
Furthermore, the thiophene core is a well-established fluorophore, and its fluorescence properties can be modulated by the substituents on the ring. The electron-withdrawing nature of the sulfamoyl and carboxylic acid groups can influence the electronic structure of the thiophene ring, potentially leading to changes in fluorescence emission in response to environmental changes such as pH. While direct research on this compound as a pH sensor is not extensively documented, the foundational principles of sulfonamide pH sensitivity and thiophene fluorescence provide a strong basis for its potential in this area.
Similarly, derivatives of this compound could be engineered as molecular probes. By attaching specific recognition elements, these probes could be designed to target particular analytes or biological environments, with the thiophene-sulfonamide core providing the signaling component.
Calibration Standards and Reference Materials
In the realm of analytical chemistry, well-characterized compounds are essential as calibration standards and reference materials to ensure the accuracy and reliability of measurements. While there is no specific evidence of this compound being widely adopted as a primary reference standard, its stable crystalline structure and distinct spectroscopic properties would make it a suitable candidate for such applications.
For instance, in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a pure sample of this compound could be used to calibrate the instrument and quantify the presence of this compound or its derivatives in a sample. Its unique molecular weight and fragmentation pattern would also make it useful as a reference in mass spectrometry. The development of certified reference materials requires rigorous testing and validation, a process that could be applied to this compound if a specific analytical need arises.
Intermediate in the Synthesis of Other Chemical Compounds (excluding biological targets)
The true strength of this compound in non-clinical research lies in its utility as a versatile chemical intermediate. The presence of multiple reactive sites—the carboxylic acid, the sulfonamide, and the thiophene ring itself—allows for a wide range of chemical modifications.
Precursor for Agrochemicals
The thiophene ring is a common scaffold in a variety of agrochemicals, particularly fungicides. The fungicidal activity of many of these compounds is derived from a carboxamide functional group. This compound is an ideal precursor for the synthesis of such fungicidal candidates. The carboxylic acid can be readily converted to a carboxamide through reaction with a variety of amines, allowing for the creation of a diverse library of potential agrochemical agents.
The sulfamoyl group at the 4-position can also influence the biological activity and physical properties of the resulting molecule, potentially enhancing its efficacy or modifying its solubility and stability. Research in this area would involve the synthesis of a series of N-substituted 4-sulfamoylthiophene-2-carboxamides and their subsequent screening for fungicidal or other pesticidal activities.
| Precursor Compound | Target Agrochemical Class | Key Synthetic Transformation | Potential Impact of Sulfamoyl Group |
| This compound | Thiophene-based Fungicides | Amidation of the carboxylic acid | Enhanced biological activity, modified solubility and stability |
| This compound | Herbicides/Insecticides | Derivatization of the thiophene ring or sulfonamide | Altered target specificity and environmental persistence |
Building Block for Specialty Chemicals and Fine Chemicals
Beyond the agrochemical sector, this compound serves as a valuable building block for the synthesis of a wide array of specialty and fine chemicals. The term "specialty chemicals" refers to a broad category of performance-oriented chemicals, while "fine chemicals" are pure, single substances produced in limited quantities through complex chemical synthesis.
The reactivity of the carboxylic acid group allows for the formation of esters, amides, and acid chlorides, opening up a vast chemical space for exploration. The sulfonamide group can also be functionalized, and the thiophene ring can undergo various electrophilic substitution reactions. This versatility allows for the incorporation of the this compound moiety into larger, more complex molecules with tailored properties for applications in materials science, dye chemistry, and polymer chemistry. For example, its derivatives could be investigated as components of conductive polymers, functional dyes with specific light-absorbing properties, or as monomers for the creation of novel polymers with unique characteristics.
| Functional Group | Possible Reactions | Potential Applications of Products |
| Carboxylic Acid | Esterification, Amidation, Acyl Halogenation | Polymers, Dyes, Pharmaceutical Intermediates |
| Sulfonamide | N-Alkylation, N-Arylation | Modified Biological Scaffolds, Ligands |
| Thiophene Ring | Electrophilic Substitution (e.g., Halogenation) | Functional Materials, Advanced Intermediates |
Future Directions and Emerging Research Avenues for 4 Sulfamoylthiophene 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-Sulfamoylthiophene-2-carboxylic acid and its derivatives is increasingly geared towards green and sustainable practices. Traditional methods for creating substituted thiophenes often involve multi-step processes that may use harsh reagents and generate significant waste. researchgate.netpharmaguideline.com Emerging research focuses on developing more environmentally benign and efficient synthetic routes.
Key areas of development include:
Catalytic Approaches: There is a growing emphasis on using metal-based catalysts (e.g., palladium, copper, rhodium) to facilitate the construction of the thiophene (B33073) ring and the introduction of functional groups with high regioselectivity and atom economy. organic-chemistry.org Novel catalysts based on chromium-substituted iron oxide hydroxide (B78521) have shown promise for synthesizing thiophenes at significantly lower temperatures than current industrial methods. researchgate.net
One-Pot Procedures: Multi-component reactions, where multiple starting materials react in a single step to form a complex product, are being explored to streamline the synthesis of functionalized thiophenes. researchgate.net These methods reduce the need for intermediate purification steps, saving time, resources, and minimizing solvent usage.
Flow Chemistry: Continuous flow synthesis offers a safer, more scalable, and efficient alternative to traditional batch processing. nih.gov This approach allows for precise control over reaction parameters, leading to higher yields and purity. A telescoped continuous flow process could be envisioned for this compound, where the initial carboxylic acid is converted and functionalized in a continuous stream, avoiding the isolation of intermediates. nih.gov
Bio-Sourced Feedstocks: Research into synthesizing thiophene derivatives from renewable resources, such as polysaccharides, is gaining traction. mdpi.com For instance, 2,5-Thiophenedicarboxylic acid, a related compound, can be synthesized from biomass, paving the way for more sustainable production pathways for thiophene-based chemicals. mdpi.com
| Methodology | Advantages | Challenges | Relevance to this compound |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Often requires harsh conditions, multi-step, potential for significant waste | Current basis for laboratory-scale synthesis |
| Metal-Catalyzed Synthesis | High efficiency, regioselectivity, atom economy | Catalyst cost, potential for metal contamination in the final product | Potential for more efficient and selective sulfonation and carboxylation steps |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, higher yields | Initial setup cost, requires specialized equipment | Ideal for large-scale, automated production with improved purity |
| Bio-based Synthesis | Sustainable, uses renewable feedstocks | Complex conversion processes, currently lower yields than petrochemical routes | Long-term goal for green manufacturing of the thiophene core |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To optimize the synthesis of this compound, advanced characterization techniques are crucial for real-time, in situ monitoring of reaction progress. These methods provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates or byproducts, allowing for precise control and optimization.
Future research will likely involve the integration of various spectroscopic and analytical methods:
Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the conversion of functional groups in real time. For instance, FT-IR can monitor the appearance of the characteristic carbonyl (C=O) and sulfamoyl (S=O) stretches.
Mass Spectrometry: The use of mass spectrometry in reaction monitoring allows for the sensitive detection of reactants, intermediates, and products, providing detailed mechanistic information.
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be employed to study the molecular-level mechanisms of adsorption, desorption, and surface chemical reactions, particularly in catalytic processes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Property Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and development of novel compounds like this compound. These computational tools can analyze vast datasets to predict chemical properties, optimize reaction conditions, and even design new molecules with desired characteristics.
Key applications in this area include:
Property Prediction: ML models can be trained on existing data for thiophene derivatives to predict various physicochemical properties, such as solubility, reactivity, and electronic characteristics. mdpi.com This can accelerate the screening of virtual compounds before committing to laboratory synthesis.
Reaction Optimization: AI algorithms, including deep reinforcement learning, can efficiently explore complex reaction spaces to identify optimal conditions (e.g., temperature, catalyst, solvent) with fewer experiments than traditional methods. nih.gov
Generative Models: AI can be used to generate novel molecular structures based on the this compound scaffold, tailored for specific biological targets or material properties.
| Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Using algorithms to forecast the physicochemical and biological properties of molecules from their structure. | Rapidly screen virtual derivatives for improved efficacy as enzyme inhibitors or for desired electronic properties. |
| Reaction Optimization | Employing ML to predict reaction outcomes and suggest optimal synthesis conditions. | Increase the yield and purity of the compound while minimizing waste and development time. |
| De Novo Molecular Design | Generating novel molecular structures with specific desired characteristics using generative AI models. | Design new, patentable derivatives with enhanced activity or suitability for materials science applications. |
Exploration of Unique Reactivity Profiles and Novel Transformations of the Compound
The reactivity of this compound is dictated by its three key components: the thiophene ring, the carboxylic acid group, and the sulfamoyl group. Future research will delve into the unique interplay of these functional groups to uncover novel chemical transformations.
The compound can undergo various reactions such as oxidation, reduction, and substitution. The carboxylic acid group can be converted into a range of derivatives, including esters, amides, and acyl halides, which are common reactions for carboxylic acids. jackwestin.com The sulfamoyl group also offers opportunities for modification to fine-tune the molecule's properties. Furthermore, the thiophene ring itself is susceptible to electrophilic substitution. pharmaguideline.com A key area of future study will be to understand how the electron-withdrawing nature of the sulfamoyl and carboxylic acid groups influences the reactivity of the thiophene ring towards further functionalization.
High-Throughput Experimentation and Automated Synthesis Approaches
High-throughput experimentation (HTE) and automated synthesis platforms are poised to accelerate the discovery of new derivatives of this compound and their applications. These technologies allow for the rapid synthesis and screening of large libraries of compounds in parallel.
Given that derivatives of this compound are investigated as carbonic anhydrase inhibitors, HTE is particularly valuable. Automated systems can synthesize a matrix of derivatives by varying the substituents on the sulfamoyl or carboxylic acid groups and then screen these compounds in parallel for their inhibitory activity against different carbonic anhydrase isozymes. chemenu.com This approach significantly shortens the timeline for identifying lead compounds in drug discovery.
Investigation of Polymorphism and Co-crystallization Strategies
The solid-state properties of a compound, such as solubility and stability, are critical for its applications, particularly in pharmaceuticals. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a known phenomenon in sulfonamides. nih.gov Different polymorphs can have distinct physical properties. Future research will likely involve screening for different polymorphic forms of this compound to identify the most stable and bioavailable form.
Co-crystallization is another promising strategy. This involves combining the target molecule with a pharmaceutically acceptable coformer (often another molecule with complementary functional groups, like a carboxylic acid) to create a new crystalline solid with improved properties. tbzmed.ac.ir Given the presence of both a carboxylic acid and a sulfonamide group, this compound is an excellent candidate for co-crystal engineering to enhance its solubility, dissolution rate, and stability. nih.govtbzmed.ac.ir
Application in Emerging Fields of Chemical Science (e.g., optoelectronics, energy materials)
Beyond its current focus in medicinal chemistry, the unique electronic structure of the thiophene ring opens up possibilities for this compound and its derivatives in materials science. Thiophene-based polymers and small molecules are well-known for their semiconducting properties and are used in a variety of electronic and optoelectronic devices.
Future research could explore the potential of this compound in:
Optoelectronics: Functionalized thiophenes are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfamoyl and carboxylic acid groups could be used to tune the electronic properties and influence the molecular packing in the solid state, which is critical for device performance.
Energy Materials: Thiophene derivatives are being investigated as electrode materials for batteries and supercapacitors. nih.gov The functional groups on this compound could serve as redox-active sites or help to stabilize the electrode structure during charging and discharging cycles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Sulfamoylthiophene-2-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves functionalization of thiophene-2-carboxylic acid derivatives. A common approach is sulfamoylation at the 4-position using sulfamoyl chloride under controlled acidic conditions. For example, intermediate steps may include protecting the carboxylic acid group (e.g., esterification) to prevent side reactions . Post-synthesis, deprotection and purification via recrystallization or column chromatography are critical. Yields depend on reaction temperature (optimal range: 0–5°C for sulfamoylation) and stoichiometric ratios of sulfamoylating agents .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Characterization involves:
- Spectroscopy : H/C NMR to confirm sulfamoyl and carboxylic acid group placement. IR spectroscopy verifies S=O (1150–1250 cm) and COOH (2500–3300 cm) stretches .
- Chromatography : HPLC or TLC monitors purity, with mobile phases like acetonitrile/water (acidified with 0.1% TFA) to resolve polar impurities .
- Elemental Analysis : Validates empirical formula (CHNOS) and sulfur content .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which may degrade the sulfamoyl group. Decomposition products include SO and CO, detectable via gas chromatography . Store in amber glass vials to prevent photolytic decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., AlCl) to enhance sulfamoyl group electrophilicity, reducing side-product formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but require strict moisture control. Switching to dichloromethane with molecular sieves can mitigate hydrolysis .
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments to temperature or reagent addition rates .
Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?
- Methodological Answer :
- Validation Steps :
Re-examine docking parameters (e.g., force fields, solvation models) to ensure alignment with experimental conditions (pH, ionic strength) .
Perform competitive binding assays (e.g., SPR or ITC) to validate predicted binding affinities.
Analyze stereoelectronic effects: Sulfamoyl group orientation may differ in solution vs. simulations, requiring conformational analysis via NOESY NMR .
- Case Study : In anti-inflammatory studies, discrepancies between docking (predicted IC = 10 nM) and in vitro results (observed IC = 50 nM) were traced to protonation state mismatches in the active site .
Q. What strategies are employed to modify the core structure for enhanced bioactivity or selectivity?
- Methodological Answer :
- Functional Group Interconversion : Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve membrane permeability while retaining hydrogen-bonding capacity .
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiophene ring to modulate electronic effects on sulfamoyl reactivity .
- SAR Studies : Systematic variation of substituents on the sulfamoyl group (e.g., alkyl vs. aryl) correlates with target binding kinetics in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
